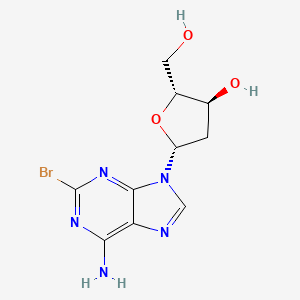

2-Bromo-2'-deoxyadenosine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-(6-amino-2-bromopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN5O3/c11-10-14-8(12)7-9(15-10)16(3-13-7)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2,(H2,12,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYDKYWTWCPKLJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=C(N=C32)Br)N)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401008691 | |

| Record name | 2-Bromo-9-(2-deoxypentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401008691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89178-21-2 | |

| Record name | NSC341936 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=341936 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-9-(2-deoxypentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401008691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Routes and Derivatization Strategies for 2 Bromo 2 Deoxyadenosine

Chemical Synthesis Approaches for 2-Bromo-2'-deoxyadenosine

The preparation of this compound has been approached through various chemical and enzymatic routes, aiming to improve convenience and yield for further investigation of its biological activities. nih.govacs.org

One established chemical synthesis pathway starts from 2,6-dibromopurine. acs.orgnih.gov In this method, the sodium salt of 2,6-dibromopurine is reacted with 1-chloro-3,5-di-p-toluyl-α-D-erythro-pentofuranose in acetonitrile (B52724). nih.gov This glycosylation step produces a mixture of isomers, with the desired 9-β anomer being the major product. nih.gov Subsequent reaction of the 9-β nucleoside isomer with ammonia (B1221849) leads to the formation of this compound. nih.gov

An alternative and more convenient synthetic route has been developed to overcome the limitations associated with the accessibility of the starting base, 2-bromoadenine. acs.org This improved method involves the synthesis of 2-bromoadenine from the more readily available starting material, guanosine (B1672433). acs.org Another approach involves the direct bromination of 2'-deoxyadenosine (B1664071) using bromine in a solution of dioxane and water, with calcium carbonate or sodium acetate (B1210297) as a buffer. drugfuture.com

Enzymatic synthesis has also been employed, utilizing nucleoside deoxyribosyltransferase to produce this compound from its corresponding base, 2-bromoadenine. acs.org This method was among the initial routes used to generate the compound for cytotoxicity screening. acs.org

Table 1: Comparison of Synthetic Routes for this compound

| Synthetic Route | Starting Materials | Key Steps | Noteworthy Aspects |

| From 2,6-Dibromopurine | 2,6-dibromopurine, 1-chloro-3,5-di-p-toluyl-α-D-erythro-pentofuranose | Sodium salt glycosylation, Ammonolysis | Produces a mixture of 9-β, 9-α, and 7-β isomers. nih.gov |

| From Guanosine | Guanosine | Conversion to 2-bromoadenine, Glycosylation | Developed to improve accessibility of the 2-bromoadenine base. acs.org |

| Direct Bromination | 2'-deoxyadenosine, Bromine | Electrophilic bromination at C8 | A direct modification of the parent nucleoside. drugfuture.com |

| Enzymatic Synthesis | 2-bromoadenine, Deoxyribose-1-phosphate | Catalysis by nucleoside deoxyribosyltransferase | Offers high specificity but may be limited by enzyme availability and stability. acs.org |

Synthesis of Phosphoramidite (B1245037) Derivatives for Oligonucleotide Integration

The incorporation of this compound into oligonucleotides is facilitated by its conversion into a phosphoramidite derivative, the standard building block for automated solid-phase DNA synthesis. nih.govresearchgate.netthermofisher.com The synthesis of the phosphoramidite involves a multi-step process that includes protection of reactive groups and subsequent phosphitylation.

The process typically begins with the protection of the exocyclic amino group of the adenine (B156593) base. researchgate.netresearchgate.net A common protecting group is the dimethylformamidine (dmf) group, which is base-labile and can be easily removed during the final deprotection of the oligonucleotide. researchgate.net This protection is achieved by reacting 8-bromo-2'-deoxyadenosine (B120125) with N,N-dimethylformamide dimethyl acetal (B89532) in methanol. researchgate.netresearchgate.net

Following base protection, the 5'-hydroxyl group of the deoxyribose sugar is protected with a dimethoxytrityl (DMT) group. researchgate.netresearchgate.net This is a crucial step as the DMT group is acid-labile, allowing for its selective removal during each cycle of oligonucleotide synthesis. The reaction is typically carried out using dimethoxytrityl chloride in pyridine. researchgate.netresearchgate.net

The final step is phosphitylation of the 3'-hydroxyl group. The DMT- and dmf-protected nucleoside is reacted with a phosphitylating agent, such as 2-cyanoethyl-N,N-diisopropylaminochlorophosphine, in the presence of a non-nucleophilic base like diisopropylethylamine in an anhydrous solvent such as acetonitrile. researchgate.netresearchgate.net The resulting 8-bromo-2'-deoxyadenosine phosphoramidite is then purified and can be used in automated oligonucleotide synthesizers. nih.govresearchgate.net It is important to note that 8-bromo-2'-deoxyadenosine has been reported to have enhanced sensitivity to acid, which can be a concern during the repeated acid-catalyzed detritylation steps in solid-phase synthesis. oup.comnih.gov

Table 2: Reagents for 8-Bromo-2'-deoxyadenosine Phosphoramidite Synthesis

| Step | Reagent | Purpose |

| Base Protection | N,N-dimethylformamide dimethyl acetal | Protects the N6-amino group of adenine as a dimethylformamidine (dmf) derivative. researchgate.netresearchgate.net |

| 5'-Hydroxyl Protection | Dimethoxytrityl (DMT) chloride | Protects the 5'-hydroxyl group, enabling controlled, stepwise oligonucleotide synthesis. researchgate.netresearchgate.net |

| Phosphitylation | 2-Cyanoethyl-N,N-diisopropylaminochlorophosphine | Introduces the reactive phosphoramidite moiety at the 3'-hydroxyl position. researchgate.netresearchgate.net |

| Activation/Base | Diisopropylethylamine | Acts as a non-nucleophilic base during the phosphitylation reaction. researchgate.netresearchgate.net |

Preparation of Modified this compound Analogues and Conjugates

The 8-bromo substituent in 8-bromo-2'-deoxyadenosine serves as a versatile handle for further chemical modifications, allowing for the synthesis of a wide range of analogues and conjugates. plos.orgcsic.es These modifications are primarily achieved through nucleophilic substitution reactions where the bromine atom is displaced by various nucleophiles.

A common strategy involves the nucleophilic displacement of the bromine atom with primary and secondary amines to generate 8-amino-substituted-2'-deoxyadenosine derivatives. plos.org The reaction conditions can be tuned based on the nucleophilicity of the amine; for instance, reactions with disubstituted amines may proceed at room temperature in methanol, while monosubstituted amines might require heating to achieve the desired transformation. plos.org Similarly, treatment of 8-bromo-2'-deoxyadenosine with sodium methylthiolate (MeSNa) in DMF results in the formation of 8-methylthio-2'-deoxyadenosine. plos.org

Another important conversion is the synthesis of 8-azido-2'-deoxyadenosine (B140859), which is a key intermediate for preparing photoreactive nucleotides and 8-amino derivatives. nih.govcsic.es This is typically achieved by reacting 8-bromo-2'-deoxyadenosine with lithium azide (B81097) or sodium azide. nih.govcsic.es Unexpectedly, 8-azido-2'-deoxyadenosine can be converted to 8-amino-2'-deoxyadenosine (B77079) in high yield upon treatment with aqueous ammonia or primary amines, offering an alternative to catalytic hydrogenation for this transformation. csic.es

Conjugates of deoxyadenosine (B7792050) have also been synthesized for specific applications, such as studying electron transfer in DNA. For instance, conjugates between anthraquinone (B42736) (AQ) derivatives and 8-ethynyl-2'-deoxyadenosine have been prepared via palladium-catalyzed coupling reactions with corresponding bromoanthraquinone intermediates. nih.gov While this example starts from an ethynyl (B1212043) derivative rather than a bromo derivative, the principle of using a halogenated nucleoside as a precursor for coupling reactions is a well-established strategy in nucleoside chemistry. nih.govnih.gov

Table 3: Examples of Modified this compound Analogues

| Starting Material | Reagent(s) | Product | Purpose/Application |

| 8-Bromo-2'-deoxyadenosine | Various primary and secondary amines | 8-Alkyl/Aryl-amino-2'-deoxyadenosine derivatives plos.org | Inducing delayed chain termination in HIV-1 reverse transcription. plos.org |

| 8-Bromo-2'-deoxyadenosine | Sodium methylthiolate (MeSNa) | 8-Methylthio-2'-deoxyadenosine plos.org | Antiviral research. plos.org |

| 8-Bromo-2'-deoxyadenosine | Lithium azide | 8-Azido-2'-deoxyadenosine nih.govcsic.es | Intermediate for photoreactive probes and 8-amino derivatives. nih.govcsic.es |

| 8-Bromo-2'-deoxyadenosine | Aqueous amines | 8-Amino-2'-deoxyadenosine and 8-oxo-2'-deoxyadenosine (B120488) csic.es | Formation of stable triple helices and parallel-stranded DNA. csic.es |

Stereoselective Synthesis Methodologies for Deoxyadenosine Analogues

The stereoselective synthesis of nucleoside analogues is critical, as biological activity is often confined to a single stereoisomer. For purine (B94841) 2'-deoxynucleosides, ensuring the formation of the β-anomer with the glycosidic bond at the N-9 position of the purine ring is a primary challenge. acs.orggoogle.com

A significant advancement in this area was the development of a stereospecific sodium salt glycosylation procedure. acs.orgtandfonline.com This method involves coupling the sodium salt of a purine base with a protected 2-deoxyribosyl halide, such as 2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranosyl chloride. tandfonline.com This procedure favors the formation of the desired β-anomer through an SN2-like mechanism, largely eliminating the formation of the α-anomer. acs.orggoogle.com

Despite solving the issue of anomeric stereoselectivity (α vs. β), the problem of regioselectivity (N-9 vs. N-7 glycosylation) remains. google.com The glycosylation of purine bases can occur at either the N-9 or N-7 position, leading to positional isomers that are often difficult to separate via standard chromatographic techniques like silica (B1680970) gel column chromatography. google.com The distribution of these isomers can be influenced by the substituents on the purine ring. For example, the glycosylation of 2,6-dibromopurine yields the 9-β and 9-α isomers as major and minor products, respectively, along with a smaller amount of the 7-β isomer. nih.gov In contrast, using 2,6-bis(methylthio)purine produces the 9-β and 7-β isomers as the major and minor products. nih.gov

To circumvent these challenges, processes have been developed to enhance both regioselectivity and stereoselectivity. google.com By performing the glycosylation on a 6-substituted purine base, the synthesis can be directed to yield almost exclusively the 9-β-anomeric nucleoside analogues, thereby avoiding the formation of 7-positional isomers and simplifying purification. google.com

Table 4: Key Aspects of Stereoselective Deoxyadenosine Analogue Synthesis

| Methodology | Key Feature | Advantage | Challenge |

| Sodium Salt Glycosylation | Use of a pre-formed sodium salt of the purine base with a deoxyribosyl halide. acs.orgtandfonline.com | High stereoselectivity for the β-anomer, minimizing α-anomer formation. google.com | Does not completely solve the issue of N-9 vs. N-7 regioselectivity. google.com |

| Use of 6-Substituted Purines | Introduction of the sugar moiety onto a purine base already substituted at the C6 position. google.com | Enhances both regio- and stereoselectivity, yielding primarily 9-β-anomers. google.com | Requires synthesis of the appropriately substituted purine base. |

| Enzymatic Synthesis | Use of enzymes like nucleoside deoxyribosyltransferase. acs.org | High regio- and stereospecificity. | Substrate scope and enzyme availability can be limiting factors. |

Molecular Mechanisms of Action of 2 Bromo 2 Deoxyadenosine Analogues

Interaction with DNA Synthesis and Replication Pathways

2-Bromo-2'-deoxyadenosine (2-BrdAdo), a halogenated deoxyadenosine (B7792050) analogue, significantly interferes with DNA synthesis. ontosight.aiontosight.ainih.gov After cellular uptake, it is phosphorylated to its active triphosphate form, this compound triphosphate (Br-dATP). nih.gov This analogue then acts as a competitive inhibitor of DNA polymerases α, β, and γ with respect to the natural substrate, dATP. nih.gov

The incorporation of these halogenated analogues into the growing DNA chain leads to a marked inhibition of further DNA elongation. nih.gov Studies have shown that while 2-fluoro-2'-deoxyadenosine (F-dAdo) allows for some continued chain extension, the incorporation of 2-chloro-2'-deoxyadenosine (Cl-dAdo) and 2-BrdAdo results in significant retardation of DNA synthesis by DNA polymerases α and β. nih.gov This suggests that the larger halogen atom at the 2-position of the purine (B94841) ring creates steric hindrance that impedes the polymerase's ability to add subsequent nucleotides.

This interference with DNA replication is a key component of the cytotoxic effects of 2-BrdAdo. nih.gov The compound causes a more substantial decrease in DNA synthesis compared to RNA and protein synthesis. nih.govscispace.com Cell cycle analysis reveals that exposure to 2-BrdAdo leads to an accumulation of cells in the S phase, particularly at the G1/S border at higher concentrations. nih.gov This indicates a blockade of processes essential for the initiation of S phase, ultimately leading to a loss of cell viability. nih.govscispace.com

| Analogue | Enzyme Target | Mechanism of Action | Effect on DNA Synthesis |

| This compound (2-BrdAdo) | DNA Polymerases α, β, γ | Competitive inhibition with respect to dATP; chain termination after incorporation. nih.gov | Significant inhibition of DNA elongation. nih.gov |

| 2-Chloro-2'-deoxyadenosine (Cl-dAdo) | DNA Polymerases α, β, γ | Competitive inhibition with respect to dATP; chain termination after incorporation. nih.gov | Significant inhibition of DNA elongation. nih.gov |

| 2-Fluoro-2'-deoxyadenosine (F-dAdo) | DNA Polymerases α, β, γ | Competitive inhibition with respect to dATP. nih.gov | Less retardation of chain elongation compared to Cl-dAdo and Br-dAdo. nih.gov |

Radical Formation and DNA Damage Mechanisms Induced by this compound

The bromine atom in this compound and its analogues, particularly at the C8 position of the purine ring as in 8-bromo-2'-deoxyadenosine (B120125), makes the molecule susceptible to one-electron reduction. nih.govacs.orgacs.org This process leads to the formation of radical species that can induce DNA damage.

Upon one-electron reduction, a bromide ion is rapidly released, resulting in the formation of a C8 radical. nih.govacs.orgacs.org This highly reactive intermediate can then undergo further reactions. One significant pathway involves a rapid radical translocation from the C8 position to the C5' position of the deoxyribose sugar. nih.govacs.org The resulting C5' radical can then initiate a cascade of events leading to DNA strand breaks or the formation of DNA lesions.

For instance, the C5' radical can undergo an intramolecular cyclization, attacking the C8,N7 double bond of the adenine (B156593) base to form a stable 5',8-cyclo-2'-deoxyadenosine lesion. nih.govacs.orgnih.gov This type of damage can significantly distort the DNA structure and interfere with DNA replication and transcription. Furthermore, the C5' radical can react with molecular oxygen, leading to oxidative DNA damage. nih.gov The rate constants for the reaction of the 2'-deoxyadenosin-5'-yl radical with various oxidants have been determined, highlighting its reactivity. nih.gov

Theoretical studies on 8-bromo-2'-deoxyadenosine 3',5'-diphosphate have shown that electron attachment leads to a barrier-free and highly exergonic release of the bromide anion, confirming the radiosensitizing properties of 8-bromoadenine. nih.gov Subsequent hydrogen atom transfer from the sugar moiety to the C8 radical is followed by O-P bond cleavage, modeling a single-strand break in DNA. nih.gov

Modulation of DNA Conformation and Stability by this compound Incorporation

The incorporation of brominated deoxyadenosine analogues into DNA can significantly alter the local DNA conformation and stability. The substitution of a hydrogen atom with a bulkier and more electronegative bromine atom can introduce steric and electronic perturbations.

One of the most notable effects is the stabilization of the Z-DNA conformation. nih.govmdpi.comresearchgate.net Z-DNA is a left-handed double helical structure that is less common than the canonical right-handed B-DNA. Bromination of guanosine (B1672433) at the C8 position has been shown to stabilize the Z-form of both DNA and RNA. nih.govresearchgate.net This stabilization is attributed to the steric hindrance caused by the bromo-substituent, which favors the syn conformation of the nucleobase around the glycosidic bond, a characteristic feature of purines in Z-DNA. researchgate.net In fact, oligonucleotides containing 8-bromo-2'-deoxyguanosine (B1139848) can adopt the Z-form even in the absence of high salt concentrations, which are typically required to induce the B-to-Z transition. researchgate.net

Similarly, bromination of cytosine at the C5 position can also stabilize the Z-DNA conformation. mdpi.com The presence of these modified bases can shift the equilibrium from the B-form to the Z-form under physiological conditions. mdpi.com

Conversely, the incorporation of halogenated analogues like 2-chloro-2'-deoxyadenosine can compromise the stability of the DNA duplex. oup.com The presence of the chloro group in the minor groove, while not directly involved in base pairing, can still affect protein-DNA interactions, as evidenced by the decreased rate of cleavage by restriction endonucleases when the analogue is present in the recognition site. oup.com

| Modification | Position | Effect on DNA Conformation | Reference |

| Bromination | C8 of Guanine | Stabilizes Z-DNA | nih.govresearchgate.net |

| Bromination | C5 of Cytosine | Stabilizes Z-DNA | mdpi.com |

| Chlorination | C2 of Adenine | May decrease duplex stability and affect protein-DNA interactions | oup.com |

Enzyme Inhibition and Substrate Specificity Studies of this compound

This compound and its analogues have been extensively studied as inhibitors and substrates of various enzymes involved in nucleoside metabolism. These interactions are crucial to their biological activity.

Purine-Nucleoside Phosphorylase (PNP): 2-BrdAdo and its analogue, 2-chloro-2'-deoxyadenosine, are effective inhibitors of bacterial (Escherichia coli) purine-nucleoside phosphorylase (PNP), with Ki values of 6.3 µM and 4.5 µM, respectively. nih.gov They also act as substrates for the E. coli enzyme, undergoing rapid cleavage of the glycosidic bond. nih.gov However, these compounds are completely inactive as substrates and inhibitors for mammalian (calf spleen) PNP, making them selective inhibitors of bacterial PNP. nih.gov This selectivity is significant as it suggests they could be effective oral cytotoxic agents that are not degraded by enteric bacteria. nih.gov In contrast, the 8-bromo derivatives show resistance to degradation by E. coli PNP. nih.gov

Adenosine (B11128) Deaminase (ADA): 2-BrdAdo is relatively resistant to inactivation by adenosine deaminase (ADA), an enzyme that deaminates deoxyadenosine. nih.gov This resistance is a key feature, as it allows the compound to persist in its active form for longer periods. While 2-BrdAdo is considered a poor substrate for ADA, the use of an ADA inhibitor like erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) with 2-BrdAdo results in a simple additive effect rather than the strong synergism seen with deoxyadenosine, further supporting its resistance to ADA. nih.gov 8-Bromo-2'-deoxyadenosine, on the other hand, acts as a competitive inhibitor of ADA.

Deoxycytidine Kinase (dCK): The phosphorylation of 2-BrdAdo to its active triphosphate form is a critical step in its mechanism of action. While direct studies on 2-BrdAdo and deoxycytidine kinase are limited in the provided results, studies on the closely related 2-chloro-2'-deoxyadenosine indicate that it is phosphorylated by cellular kinases. nih.gov Furthermore, in cells resistant to cytosine arabinoside (Ara-C), a known substrate for dCK, the levels of deoxycytidine kinase were not reduced, and these cells did not show cross-resistance to 2-BrdAdo, suggesting that 2-BrdAdo's activation may not be solely dependent on dCK or that it utilizes the enzyme differently than Ara-C. nih.gov

Ribonucleotide Reductase: The triphosphate analogues of 2-halogenated deoxyadenosines are potent inhibitors of ribonucleotide reductase, the enzyme responsible for producing deoxyribonucleotides for DNA synthesis. nih.gov This inhibition leads to a depletion of the natural deoxynucleoside triphosphate pools, which in turn facilitates the incorporation of the halogenated analogues into DNA, a mechanism described as "self-potentiation". nih.gov

| Enzyme | Interaction with 2-BrdAdo Analogue | Key Findings |

| Purine-Nucleoside Phosphorylase (PNP) | Inhibitor and substrate (bacterial); Inactive (mammalian). nih.gov | Selective for bacterial PNP, suggesting potential for oral administration. nih.gov |

| Adenosine Deaminase (ADA) | Poor substrate. nih.gov | Resistant to inactivation, leading to prolonged activity. nih.gov |

| Deoxycytidine Kinase (dCK) | Phosphorylated to active form. nih.govnih.gov | Activation is a key step; lack of cross-resistance with Ara-C suggests distinct interactions. nih.gov |

| Ribonucleotide Reductase | Triphosphate form is a potent inhibitor. nih.gov | Inhibition leads to "self-potentiation" by depleting natural dNTP pools. nih.gov |

Cellular and Preclinical Biochemical Studies of 2 Bromo 2 Deoxyadenosine Analogues

Effects on Cellular Proliferation and Cell Cycle Progression (e.g., G1-S transition blockage)

2-Bromo-2'-deoxyadenosine (BrdA) has demonstrated significant effects on the proliferation and cell cycle of various cell lines. It is a potent inhibitor of cell growth in T-lymphoblastoid, B-lymphoblastoid, and myeloid cell lines. nih.gov For instance, the concentration of 2-BrdAdo required to inhibit the growth of CCRF-CEM human T-lymphoblastoid cells by 50% (IC50) is 0.068 µM. nih.gov

Studies have shown that 2-BrdAdo acts as a cycle-active and phase-active agent, specifically blocking cells at the G1-S transition. nih.gov This blockade is more pronounced at higher concentrations of the nucleoside and with longer exposure times. nih.gov At concentrations near the 50% effective concentration (EC50), most cells accumulate in the S phase, particularly in the early S phase. nih.gov However, at concentrations that inhibit more than 95% of cell growth (EC95), cells tend to accumulate at the G1/S border. nih.gov This suggests that the loss of cell viability is linked to the disruption of a process that occurs at the beginning of the S phase. nih.gov

The inhibitory effect of 2-BrdAdo on cell proliferation is primarily due to a significant decrease in DNA synthesis, with a much smaller impact on RNA and protein synthesis. nih.gov The concentration required to inhibit DNA synthesis by 50% is very similar to the IC50 for growth inhibition and the EC50 for decreasing cell viability. nih.gov

Table 1: IC50 Values for Growth Inhibition of CCRF-CEM Cells nih.gov

| Compound | IC50 (µM) |

|---|---|

| This compound (2-BrdAdo) | 0.068 |

| 2-Chloro-2'-deoxyadenosine (2-CldAdo) | 0.045 |

| Deoxyadenosine (B7792050) (dAdo)* | 0.9 |

*In the presence of 5 µM erythro-9-(2-hydroxy-3-nonyl)adenine

Induction of Apoptosis and Programmed Cell Death Pathways in Cellular Models

Purine (B94841) nucleoside analogs, including this compound, are known to induce apoptosis, or programmed cell death, in cancer cells. medchemexpress.com The mechanism often involves the inhibition of DNA synthesis. medchemexpress.commedchemexpress.com While the direct apoptotic mechanisms of this compound are still under investigation, studies on similar analogs like 2-chloro-2'-deoxyadenosine (Cladribine) provide valuable insights.

Cladribine and its analogs can trigger apoptosis by damaging DNA and by directly affecting the mitochondria. nih.gov This mitochondrial disruption leads to the release of pro-apoptotic proteins such as cytochrome c and apoptosis-inducing factor. nih.gov The cytotoxic effects of these analogs are a result of the intracellular phosphorylation of the compound to its triphosphate form. This active form then inhibits enzymes crucial for DNA replication and repair, such as ribonucleotide reductase and DNA polymerase, ultimately leading to DNA damage and cell death. psu.edu The induction of apoptosis by these compounds can be observed through characteristic nuclear condensation and can be mediated by the activation of caspases, which are key enzymes in the apoptotic pathway. psu.eduut.ac.ir

Modulation of Cellular Enzymatic Activities by this compound

This compound and its analogs are known to modulate the activity of several cellular enzymes. One of the key features of 2-BrdAdo is its relative resistance to adenosine (B11128) deaminase (ADA), an enzyme that inactivates many adenosine analogs. nih.gov While it is a poor substrate for ADA, its combination with an ADA inhibitor like erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) results in an additive, rather than synergistic, effect. nih.gov

In contrast to its effect on mammalian enzymes, this compound is an effective inhibitor of the bacterial (Escherichia coli) purine-nucleoside phosphorylase (PNP), with an inhibition constant (Ki) of 6.3 µM. nih.gov However, it is noteworthy that 2-BrdAdo and its analogs are inactive as substrates and inhibitors for mammalian (calf spleen) PNP. nih.gov

The cytotoxic effects of this compound are linked to its intracellular conversion to its triphosphate form, which then inhibits key enzymes involved in DNA synthesis. psu.edunih.gov The varying sensitivity of different cell lines to this compound may be partially explained by the different steady-state concentrations of its active triphosphate form, but is more directly related to differential effects on these target enzymes. nih.gov

DNA Repair Mechanism Studies in the Presence of this compound

The presence of this compound can interfere with DNA repair mechanisms. Its cytotoxic action is largely attributed to the induction of DNA damage. nih.govpsu.edu The incorporation of this analog into DNA can lead to the termination of the DNA chain during replication. ontosight.ai

When DNA damage occurs, cells can activate several response pathways, including DNA repair, cell cycle arrest, and apoptosis. scholaris.ca The triphosphate form of this compound inhibits enzymes like DNA polymerase, which are essential for both DNA replication and repair. psu.edu This inhibition can lead to an accumulation of DNA damage, which, if not properly repaired, can trigger apoptosis. nih.govscholaris.ca The process of translesion synthesis (TLS), where specialized DNA polymerases bypass DNA lesions, can be a mechanism for cells to tolerate such damage. nih.gov However, the presence of bulky adducts from compounds like this compound can stall transcription and replication, necessitating repair mechanisms like nucleotide excision repair (NER). nih.gov

Investigation of Differential Cellular Toxicity in Specific Biological Systems (e.g., parasite vs. mammalian cells, drug-resistant leukemia cells)

This compound exhibits differential toxicity across various biological systems. A significant finding is its lack of cross-resistance with cytosine arabinoside (Ara-C) in human acute myeloid leukemia (AML) cells, including those from patients who have shown resistance to Ara-C in vivo. nih.gov This suggests that 2-BrdAdo could be a valuable therapeutic agent in cases of Ara-C resistance. nih.gov

Furthermore, this compound and its analogs show selective toxicity towards bacterial cells over mammalian cells due to their potent inhibition of bacterial purine-nucleoside phosphorylase (PNP) while being inactive against the mammalian counterpart. nih.gov This selective inhibition makes them potential candidates for antibacterial agents.

In the context of parasitic diseases, nucleoside analogs are being explored as potential treatments. ed.ac.uk While some analogs show broad activity against different parasite species, variations in sensitivity can be attributed to differences in nucleoside transporters. ed.ac.uk For instance, certain adenosine analogs are effective against Trypanosoma brucei, the parasite causing African trypanosomiasis. uni-muenchen.de The enzyme sterol 24-methyltransferase, present in some protozoa but not in mammals, is another potential target for achieving selective toxicity. cardiff.ac.uk

Structural Characterization and Conformational Dynamics of 2 Bromo 2 Deoxyadenosine

X-ray Crystallography Studies of 2-Bromo-2'-deoxyadenosine and its Derivatives

X-ray crystallography provides definitive, solid-state structural information. While crystal structures of this compound itself are not widely detailed in the literature, extensive studies on its isomer, 8-bromo-2'-deoxyadenosine (B120125), and other derivatives offer profound insights into the steric and electronic effects of bromine substitution on the purine (B94841) ring.

The crystal structure of N6-(12-methylbenz[a]anthracenyl-7-methyl)deoxyadenosine, a derivative of 2'-deoxyadenosine (B1664071), shows a syn conformation about the glycosidic bond, which is a notable deviation from the more common anti conformation. nih.gov This is stabilized by an internal hydrogen bond between the 5'-hydroxyl group of the deoxyribose and the N3 atom of the adenine (B156593) base. nih.gov In another example, the crystal structure of 8-(4-methylphenyl)-D-2′-deoxyadenosine, synthesized from 8-bromo-D-2′-deoxyadenosine, reveals two independent molecules in the asymmetric unit with distinct sugar conformations, highlighting the molecule's flexibility. iucr.org The crystal packing in these derivatives is heavily influenced by a network of hydrogen bonds. iucr.org

Online Raman spectroscopy, used in conjunction with X-ray diffraction on crystals of oligonucleotides containing 8-bromo-2'-deoxyguanosine (B1139848), has allowed for the real-time monitoring of radiation-induced damage. iucr.org A specific C-Br bond vibration was identified at 293 cm⁻¹, and its decay during X-ray exposure correlated directly with the loss of bromide definition in the electron-density maps. iucr.org Similar signature bands were observed for other brominated nucleosides, such as a band at 299 cm⁻¹ for the 8-bromo-2'-deoxyadenosine modification, demonstrating the technique's ability to distinguish between bromine substitution positions. iucr.org

Table 1: Crystallographic Data for an 8-Bromo-2'-deoxyadenosine Derivative Data for 8-(4-methylphenyl)-D-2′-deoxyadenosine hemihydrate, derived from 8-bromo-D-2′-deoxyadenosine. iucr.org

| Parameter | Value |

| Chemical formula | C₁₇H₁₉N₅O₃ · 0.5H₂O |

| Crystal system | Triclinic |

| Space group | P1 |

| a, b, c (Å) | 8.3565 (3), 11.2001 (4), 11.4552 (4) |

| α, β, γ (°) | 67.509 (3), 70.824 (3), 70.368 (3) |

| Volume (ų) | 922.37 (6) |

| Z | 2 |

| Conformation (Molecule 1) | C1′-exo-O4′-endo sugar pucker, syn glycosidic bond (χ = 65.9°) |

| Conformation (Molecule 2) | C3′-endo-C4′-exo sugar pucker, high-anti glycosidic bond (χ = -95.6°) |

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of this compound Solution Conformations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the conformation of nucleosides in solution, where they exist in a dynamic equilibrium. The analysis relies on parameters such as proton-proton vicinal coupling constants (³J) and the Nuclear Overhauser Effect (NOE).

The conformation of the deoxyribose sugar ring is typically described as a two-state equilibrium between N-type (C3'-endo) and S-type (C2'-endo) puckers. Proton magnetic resonance studies on 2'-deoxyadenosine (2'-dA) in various solvents show it slightly favors the S state of the ribose. nih.gov In contrast, studies on related amino-deoxyadenosines show that 3'-amino-3'-deoxyadenosine (B1194517) exists preferentially in the N-anti conformation, while 2'-amino-2'-deoxyadenosine (B84144) adopts an S-syn conformation. nih.gov

Bromination at the C8 position of the purine ring significantly influences the conformational equilibrium. The introduction of the bulky bromine atom creates steric hindrance that shifts the equilibrium from the anti to the syn conformation. researchgate.net This shift is evidenced by changes in proton chemical shifts, particularly a marked deshielding of the H(2') proton. researchgate.net NOE measurements, which detect through-space proximity between protons, provide direct evidence for the orientation around the glycosidic bond. For syn conformers, an NOE is observed between the base proton (H8) and the sugar protons (H1', H2').

Table 2: Representative Proton Vicinal Coupling Constants (Hz) for Adenosine (B11128) Analogs Illustrative data showing the basis for conformational analysis. nih.govacs.org

| Compound | Solvent | J(1',2') | J(1',2'') | J(2',3') | J(2'',3') | J(3',4') | Predominant Sugar Pucker |

| 2'-deoxyadenosine | D₂O | 6.8 | 6.8 | 6.5 | 3.5 | 3.0 | S-type |

| 3'-deoxyadenosine | D₂O | 1.5 | 7.8 | 8.5 | 9.5 | 7.0 | N-type |

| S-cdG containing duplex | - | 2.7 | 7.2 | - | - | - | O4′-exo |

Impact of Bromine Substitution on Nucleoside and Oligonucleotide Conformation

The substitution of a hydrogen atom with a bromine atom at the C8 position of a purine nucleoside has a profound impact on the conformation of both the individual nucleoside and the oligonucleotides into which it is incorporated. The primary effect is a strong preference for the syn conformation around the N-glycosidic bond due to the steric bulk of the bromine atom. researchgate.net

This conformational preference has significant consequences for the structure of DNA. For instance, the incorporation of 8-bromoguanosine (B14676) or 8-bromoadenosine (B559644) into alternating pyrimidine-purine sequences can stabilize the left-handed Z-DNA helix relative to the canonical right-handed B-DNA form, even under physiological salt conditions. mdpi.comnih.gov The stabilization arises because the purine residues in Z-DNA must adopt a syn conformation, a state that is energetically favored by the 8-bromo substituent. mdpi.comnih.gov

In the context of G-quadruplex structures, site-specific incorporation of 8-bromo-dG has been used as a tool to probe and control folding topologies. uni-greifswald.de Substituting a guanosine (B1672433) that naturally adopts a syn conformation with 8-bromo-dG can increase the thermal stability of the quadruplex. mdpi.comuni-greifswald.de Conversely, forcing an 8-bromo-dG into a position that requires an anti conformation results in destabilization. oup.com

The thermodynamic stability of DNA duplexes is also affected. The incorporation of 8-bromo-2'-deoxyadenosine (8BrA) opposite a natural base can be destabilizing. For example, replacing adenosine with 8BrA in oligonucleotides can lead to a decrease in the melting temperature (Tm) of 5–6°C. nih.gov

Table 3: Effect of Bromine Substitution on DNA Duplex Stability

| Duplex Modification | Change in Melting Temperature (ΔTm) | Reference |

| 8-Br-dG substitution in G-quadruplex (syn pos.) | +5 to +6 °C | mdpi.com |

| 8-Br-dG substitution in G-quadruplex (anti pos.) | -3 to -6 °C | mdpi.com |

| 8-Bromo-2'-deoxyadenosine substitution in duplex | -5 to -6 °C | nih.gov |

Photophysical Properties and Dynamics in Aqueous Solutions

The photochemistry of brominated nucleosides is distinct from that of their natural counterparts due to the presence of the carbon-bromine bond, which can be cleaved by UV radiation. Studies on 8-bromo-2'-deoxyadenosine have provided a detailed picture of its photolytic behavior. nih.gov

Upon UV irradiation, the primary photochemical event is the homolytic cleavage of the C8-Br bond, leading to the formation of a C8 purinyl radical. nih.gov The subsequent fate of this radical is highly dependent on the solvent environment.

In a hydrogen-donating solvent like methanol, the primary reaction is hydrogen abstraction from the solvent. nih.gov

In aqueous solutions or acetonitrile (B52724), the major pathway is an intramolecular one. The C8 radical abstracts a hydrogen atom from the C5' position of the sugar moiety, generating a C5' sugar radical. nih.gov

This C5' radical can then undergo a rapid cyclization reaction, attacking the C8 position of the purine base to form a new covalent bond. This process results in the formation of 5',8-cyclo-2'-deoxyadenosine, a significant DNA lesion. nih.gov This radical cascade has been studied using laser flash photolysis, which determined the rate constant for the cyclization of the C5' radical to be 1.8 x 10⁵ s⁻¹ in acetonitrile. nih.gov Steady-state photolysis experiments in acetonitrile showed that 8-bromo-2'-deoxyadenosine is converted to 5',8-cyclo-2'-deoxyadenosine with a 65% yield. nih.gov

The fluorescence properties of adenosine analogs are also of interest. While 2'-deoxyadenosine is essentially non-fluorescent, some modified analogs are. For example, 8-vinyl-deoxyadenosine (8vdA), an analog with similar steric properties at the 8-position, is a fluorescent probe whose quantum yield is sensitive to its environment, making it a useful tool for studying nucleic acid dynamics. nih.gov

Table 4: Photochemical Reaction Parameters for 8-Bromo-2'-deoxyadenosine nih.gov

| Parameter | Solvent | Value / Product |

| Primary Photochemical Event | All | C8-Br bond cleavage, formation of C8 radical |

| Major Secondary Reaction | Acetonitrile | Intramolecular H-abstraction to form C5' radical |

| Rate of C5' Radical Cyclization (k) | Acetonitrile | 1.8 x 10⁵ s⁻¹ |

| Major Final Product | Acetonitrile | 5',8-cyclo-2'-deoxyadenosine |

| Yield of Cyclo-product | Acetonitrile | 65% |

Applications of 2 Bromo 2 Deoxyadenosine As a Research Probe and Tool

Probing DNA Replication and Repair Mechanisms

2-Bromo-2'-deoxyadenosine (2-BrdAdo) serves as a valuable research tool for investigating the fundamental cellular processes of DNA replication and repair. ontosight.ai As a nucleoside analog, its structure is similar to the natural nucleoside deoxyadenosine (B7792050), allowing it to be recognized by cellular enzymes. ontosight.ai However, the presence of the bromine atom at the 2-position of the adenine (B156593) base alters its properties, enabling it to interfere with DNA synthesis. ontosight.ainih.gov

When introduced into cellular systems, this compound can be incorporated into DNA, which can lead to the termination of the growing DNA chain. ontosight.ai This characteristic makes it a useful probe for studying the activity and fidelity of DNA polymerases. smolecule.com Research has shown that 2-BrdAdo causes a significant decrease in DNA synthesis, much more so than in RNA or protein synthesis. nih.gov By observing how the cell cycle is affected—specifically causing an accumulation of cells in the S phase (the DNA synthesis phase)—researchers can gain insights into the mechanisms that regulate DNA replication. nih.gov For instance, studies have demonstrated that exposure to 2-BrdAdo leads to a blockade of processes occurring at the initiation of the S phase. nih.gov Its ability to be integrated into DNA also allows for the study of DNA repair pathways, as the cell may recognize the modified nucleoside as a form of damage. smolecule.com

Table 1: Effects of Deoxyadenosine Analogs on CCRF-CEM Human T-Lymphoblastoid Cells

| Compound | IC50 (Concentration for 50% Growth Inhibition) | Key Observation |

| 2-Chloro-2'-deoxyadenosine (2-CldAdo) | 0.045 µM | Highly effective growth inhibitor. nih.gov |

| This compound (2-BrdAdo) | 0.068 µM | Highly effective growth inhibitor, causes a greater decrease in DNA synthesis than RNA or protein synthesis. nih.gov |

| Deoxyadenosine (dAdo) | 0.9 µM (with EHNA*) | Causes accumulation of cells in the S phase. nih.gov |

*In the presence of 5 µM erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA), an adenosine (B11128) deaminase inhibitor. nih.gov

Utilization in DNA Sequencing Methodologies

The triphosphate form of this compound, 2'-Bromo-dATP, is utilized as a substrate for DNA polymerases in various DNA sequencing techniques and assays. The incorporation of modified nucleotides is a cornerstone of many sequencing-by-synthesis methods. While specific, large-scale sequencing applications using 2-BrdAdo are not extensively detailed in the provided results, the principle relies on its interaction with DNA polymerases. The kinetic effects of incorporating damaged or modified bases, such as brominated nucleosides, can be studied using real-time sequencing platforms like Single-Molecule Real-Time (SMRT) sequencing, which measures the dynamics of DNA polymerase activity. researchgate.net The presence of a modified base can alter the polymerase's speed and provides a signal that can be used to detect the modification. researchgate.net

Applications in Oligonucleotide Synthesis

This compound and its isomer, 8-Bromo-2'-deoxyadenosine (B120125), are important precursors in the chemical synthesis of modified oligonucleotides. nih.govresearchgate.net These modified DNA strands have a wide range of applications in research and diagnostics. The synthesis is typically performed on an automated solid-phase synthesizer using the phosphoramidite (B1245037) method. researchgate.net For this process, a protected form of the brominated nucleoside, such as a 5'-Dimethoxytrityl-8-bromo-2'-deoxyadenosine-3'-phosphoramidite, is used. glenresearch.comglenresearch.com This protected building block can be incorporated at specific, desired positions within a synthetic DNA sequence. core.ac.uk

The bromine atom serves two primary purposes in this context. First, it is relatively stable, allowing for its incorporation into the oligonucleotide chain. oup.com Second, it can act as a leaving group in subsequent chemical reactions, allowing for post-synthesis modifications. csic.es For example, an oligonucleotide containing 8-bromo-2'-deoxyadenosine can be treated with other chemicals to introduce different functional groups at the C8 position, creating a diverse array of functionally modified DNA strands. csic.es

Crystallography and Structural Studies of Oligonucleotides and Protein-DNA Complexes (e.g., cross-linking studies)

Brominated nucleosides, particularly the 8-bromo derivatives of deoxyadenosine and deoxyguanosine, are instrumental in the structural analysis of DNA and protein-DNA complexes. glenresearch.comglenresearch.combiosyn.comntsbio.comntsbio.com The heavy bromine atom is electron-dense and scatters X-rays more effectively than lighter atoms like hydrogen or carbon. ntsbio.comntsbio.com When incorporated into a DNA oligonucleotide, it aids in solving the phase problem in X-ray crystallography, facilitating the determination of the three-dimensional structure of the DNA duplex. glenresearch.comglenresearch.combiosyn.com

Furthermore, these brominated nucleosides are photolabile, meaning they can be chemically activated by UV light. glenresearch.comglenresearch.combiosyn.com This property is exploited in cross-linking studies to probe the interactions between DNA and proteins. glenresearch.comglenresearch.combiosyn.com When an oligonucleotide containing a brominated base is bound to its target protein, irradiation with UV light can cause the formation of a covalent bond between the nucleoside and a nearby amino acid in the protein. biosyn.comnih.gov By digesting the cross-linked complex and using techniques like mass spectrometry, researchers can identify the specific site of interaction, providing high-resolution information about the protein-DNA binding interface. nih.govphotobiology.info

Table 2: Applications of Brominated Deoxyadenosine in Structural Biology

| Application | Technique | Role of Brominated Nucleoside |

| Structural Determination | X-ray Crystallography | The heavy bromine atom serves as an anomalous scatterer to help solve the crystal structure. glenresearch.comglenresearch.combiosyn.com |

| Interaction Mapping | UV Cross-linking Studies | The photolabile nature allows for the formation of covalent bonds between the DNA and a binding protein upon UV irradiation, identifying interaction sites. glenresearch.comglenresearch.combiosyn.com |

Measurement of Oxidative DNA Damage Kinetics

The compound 8-Bromo-2'-deoxyadenosine is used as a tool to measure the kinetics of oxidative DNA damage. biosynth.comcymitquimica.com Oxidative damage to DNA is a constant threat to cells and is implicated in aging and various diseases. mdpi.com Researchers use techniques like the comet assay to measure the extent of DNA damage and the capacity of the cell to repair it. mdpi.com In such studies, cells can be exposed to an oxidizing agent to induce damage, and the rate at which the damage is repaired is monitored over time. mdpi.com While the direct use of this compound for this purpose is less documented, related brominated nucleosides serve as important chemical probes in the broader study of DNA damage and repair dynamics. biosynth.comcymitquimica.com The presence of a halogenated nucleoside can mimic certain types of DNA lesions or can be used to create specific types of damage for study. wikipedia.org

Development of Modified Oligonucleotides for Structural and Functional Analysis

The synthesis of oligonucleotides containing this compound or its isomers is a key step in developing advanced molecular tools for structural and functional studies. csic.esescholarship.org These modified oligonucleotides can be designed to have novel properties, such as enhanced stability or the ability to act as photoreactive probes. nih.govgoogle.com

A significant application is the creation of photoactive DNA probes. nih.govcsic.es For example, oligonucleotides containing 8-bromo-2'-deoxyadenosine can be chemically converted to contain 8-azido-2'-deoxyadenosine (B140859). nih.govresearchgate.netcsic.es The azido (B1232118) group is highly photoreactive and, upon UV irradiation, can form a covalent cross-link with interacting proteins or other nucleic acids. researchgate.net This allows for detailed studies of the structure and function of complex biological machinery like ribosomes or spliceosomes. researchgate.net By strategically placing these modified nucleosides within a DNA sequence, scientists can map specific interactions with high precision. core.ac.uknih.gov These modified oligonucleotides are essential for a wide range of applications, including the development of aptamers, biosensors, and tools for analyzing the mechanisms of enzymes like polymerases. nih.gov

Theoretical and Computational Investigations of 2 Bromo 2 Deoxyadenosine

Density Functional Theory (DFT) Calculations of Reaction Mechanisms and Radical Formation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict reaction mechanisms, transition states, and the properties of transient species like radicals. nih.govnumberanalytics.comnih.gov Investigations into brominated nucleosides, particularly 8-BrdA, have been motivated by their role as radiosensitizers, where they can enhance the damage to cancer cells by ionizing radiation. pwr.edu.pl

The key event in the radiosensitizing action of brominated nucleosides is the dissociative electron attachment (DEA), where a low-energy electron is captured by the molecule, leading to the cleavage of the carbon-bromine bond and the release of a bromide anion (Br⁻). This process generates a highly reactive nucleobase-centered radical.

DFT studies on 8-bromo-2'-deoxyadenosine (B120125) and the related 8-bromo-2-aminoadenosine have provided a detailed picture of this process. nih.govacs.org Upon attachment of a hydrated electron (e⁻aq), the C-Br bond is cleaved, a reaction that is computationally shown to be highly favorable. For 8-bromo-2-aminoadenosine, the electron adducts protonated at the C8 position readily eject Br⁻, forming short-lived tautomers of the resulting 2-aminoadenosine (B16350) radical. acs.org The mechanism involves the formation of an initial radical anion which rapidly expels the bromide ion.

Further reactions of the resulting purinyl radical are also computationally modeled. Studies on a model of brominated DNA, 8-bromo-2'-deoxyadenosine 3',5'-diphosphate, using the B3LYP/6-31++G(d,p) level of theory, have shown that after the initial debromination, the resulting adenine (B156593) C8-radical can undergo subsequent reactions. fnp.org.pl These include thermodynamically and kinetically feasible hydrogen atom transfer from the deoxyribose sugar moiety (specifically from the C3' or C5' positions) to the radical center on the base. fnp.org.pl This transfers the radical damage from the base to the sugar, which can ultimately lead to the cleavage of the phosphodiester backbone, representing a single-strand break in DNA.

A competing reaction pathway for the C5' radical is the formation of a covalent bond with the C8 position of the same nucleoside, creating a 5',8-cycloadenosine lesion. researchgate.net DFT calculations have been instrumental in determining the energy barriers and thermodynamic favorability of these competing pathways.

| Parameter | Value (kcal/mol) | System Studied | Description | Citation |

| H-transfer Barrier (C3'→C8) | 10-13 | 8-BrdA 3',5'-diphosphate | Activation energy for hydrogen transfer from the sugar to the adenine radical. | fnp.org.pl |

| H-transfer Barrier (C5'→C8) | 10-13 | 8-BrdA 3',5'-diphosphate | Activation energy for hydrogen transfer from the sugar to the adenine radical. | fnp.org.pl |

| O-P Bond Cleavage Barrier | 14-18 | 8-BrdA 3',5'-diphosphate | Activation energy for phosphodiester bond cleavage following H-transfer. | fnp.org.pl |

| Tautomerization Barrier | 11.2 | 8-Br-2-aminoadenosine | Enthalpy barrier for water-assisted tautomerization of the resulting radical. | acs.org |

This table presents data from DFT calculations on 8-bromo-2'-deoxyadenosine derivatives as a model for understanding potential reaction energetics of 2-bromo-2'-deoxyadenosine.

Computational Modeling of Electronic States and Relaxation Dynamics

The interaction of modified nucleosides with light and ionizing radiation involves transitions between different electronic states. Computational modeling is essential for interpreting experimental results, such as those from time-resolved spectroscopy, and for understanding the ultrafast processes that follow electronic excitation.

For brominated nucleosides, a key area of investigation is the relaxation pathway following UV excitation or electron attachment. While specific studies on this compound are not prominent, research on other brominated nucleosides like 5-bromo-2'-deoxyuridine (B1667946) (BrdU) provides a valuable model. rsc.org Upon UV excitation to a bright ¹ππ* state, these molecules can undergo rapid internal conversion to a dissociative ¹πσ* state localized on the C-Br bond. rsc.org This transition from ¹ππ* to ¹πσ* occurs on a femtosecond timescale and populates a repulsive potential energy surface, which leads directly to C-Br bond cleavage. rsc.org Time-resolved photoelectron spectroscopy combined with computational results has identified this intermediate ¹πσ* state, which disappears within approximately 200 femtoseconds. rsc.org

In the context of radiosensitization, the properties of the transient radical species are also of interest. Pulse radiolysis studies of 8-bromo-2'-deoxyadenosine, coupled with DFT calculations, have characterized the transient absorption spectrum of the aromatic aminyl radical formed after debromination. researchgate.net This transient species exhibits a maximum absorbance around 360 nm (ε ≈ 9600 M⁻¹ cm⁻¹), providing a spectroscopic signature for tracking the radical's fate. researchgate.net The interaction between nucleosides like 2'-deoxyadenosine (B1664071) and other molecules can also be modeled to understand the dynamics of electron and hydrogen atom transfer in different environments. acs.org

| Property | Value | System Studied | Method | Citation |

| Transient Absorption Max (λmax) | ~360 nm | 8-BrdA | Pulse Radiolysis / DFT | researchgate.net |

| Molar Absorptivity (ε) | ~9600 M⁻¹ cm⁻¹ | 8-BrdA | Pulse Radiolysis / DFT | researchgate.net |

| ¹ππ → ¹πσ Relaxation Time** | ~100 fs | 5-BrdUrd (aq) | TR-PES / Computation | rsc.org |

| ¹πσ State Disappearance* | ~200 fs | 5-BrdUrd (aq) | TR-PES / Computation | rsc.org |

This table outlines key parameters related to the electronic states and dynamics of brominated nucleosides, serving as a proxy for the expected behavior of this compound.

Theoretical Analysis of Base Pairing Properties in Modified Nucleic Acids

The introduction of a modification, such as a bromine atom, into a nucleobase can significantly alter its structural and base-pairing properties within a DNA or RNA duplex. Theoretical analysis, often combining quantum mechanics (QM) with molecular dynamics (MD) simulations, is used to predict these effects.

A primary consequence of placing a bulky substituent like bromine at the C2 or C8 position of a purine (B94841) is its influence on the glycosidic bond conformation. The N-glycosidic bond (C1'—N9) can adopt either an anti conformation, typical for bases in standard B-form DNA, or a syn conformation. A bulky group at the C8 position, as in 8-BrdA, creates steric hindrance that strongly favors the syn conformation. oup.com This conformational preference is a key reason why 8-BrdA is a potent inducer of the left-handed Z-DNA conformation. While a bromine at the C2 position would be located on the Watson-Crick face, it would also be expected to influence glycosidic bond preference and base pairing geometry.

Theoretical calculations are crucial for understanding how these modifications affect the stability of nucleic acid structures. For instance, studies on oligonucleotides containing 8-amino-2'-deoxyadenosine (B77079) have used theoretical calculations to predict a strong preferential stabilization of triplex structures over duplexes, a prediction later confirmed experimentally. nih.gov These calculations can quantify the energetic contributions from factors like hydrogen bonding and the interaction of the modified base with the surrounding solvent and ions. nih.govcsic.es

Furthermore, computational methods like DFT can be used to derive the partial atomic charges for modified nucleosides. acs.org These charges are essential parameters for classical molecular dynamics simulations, which can then be used to model the structure, dynamics, and stability of large DNA duplexes containing the modified base. Such simulations can reveal subtle changes in helical parameters, groove widths, and the pattern of hydrogen bonding. For example, analysis of duplexes with other modified bases, like 5-chlorouracil, shows how halogen substitution can increase the melting temperature and stability of the duplex. scispace.com Theoretical analysis helps to explain these observations by detailing changes in hydrogen bond strength and base stacking interactions. scispace.com

Future Research Directions for 2 Bromo 2 Deoxyadenosine

Elucidation of Unexplored Molecular and Biochemical Interactions

While it is known that 2-Bromo-2'-deoxyadenosine and its analogs can be incorporated into DNA and interfere with its synthesis, a comprehensive understanding of its interactions with various cellular components is still developing. ontosight.ainih.gov Future studies should focus on several key areas:

Enzyme Interaction Profiles: The interaction of this compound with a broader range of enzymes involved in nucleic acid metabolism requires further investigation. While its resistance to adenosine (B11128) deaminase is a known characteristic, its effects on various DNA polymerases, helicases, and repair enzymes are not fully characterized. nih.govoup.com A detailed kinetic analysis of these interactions could reveal new targets and explain its biological effects more comprehensively. For instance, while its analog 2-chloro-2'-deoxyadenosine enhances the susceptibility of DNA to 3'-->5' exonucleases, the specific effects of the bromo- substitution need more in-depth study. nih.gov

Cellular Pathway Perturbations: The downstream effects of the incorporation of this compound on cellular signaling pathways remain largely unexplored. It is known to cause an accumulation of cells in the S phase of the cell cycle, suggesting a blockade at the initiation of DNA synthesis. nih.govscispace.com Future research using transcriptomics, proteomics, and metabolomics could identify the specific pathways that are perturbed, leading to a better understanding of its cytotoxic mechanisms.

Table 1: Known Biochemical Effects of Halogenated Deoxyadenosine (B7792050) Analogs

| Compound | Effect | Research Finding | Citation |

| This compound | Inhibition of DNA synthesis | Causes a greater decrease in DNA synthesis than in RNA and protein synthesis. | nih.gov |

| This compound | Cell cycle arrest | Causes accumulation of cells in the S phase. | nih.gov |

| 2-Chloro-2'-deoxyadenosine | Inhibition of cell growth | IC50 of 0.045 µM in CCRF-CEM cells. | nih.gov |

| This compound | Inhibition of cell growth | IC50 of 0.068 µM in CCRF-CEM cells. | nih.gov |

| 2-Chloro-2'-deoxyadenosine | Enhanced DNA degradation | Increases the susceptibility of DNA to digestion by 3'-->5' exonucleases. | nih.gov |

Advanced Synthetic Strategies for Novel Derivatives with Enhanced Research Utility

The development of novel derivatives of this compound with improved properties is crucial for advancing its utility as a research tool and potential therapeutic agent. Future synthetic efforts should be directed towards:

Site-Specific Modifications: Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have enabled the modification of the purine (B94841) ring at various positions. mdpi.comacs.orgacs.org Future work should focus on developing more efficient and stereoselective methods to introduce a wider variety of functional groups at the C2, C6, and C8 positions of the adenine (B156593) base. acs.orgnih.gov This would allow for the creation of a diverse library of analogs with tailored properties.

Glycosylation and Sugar Modifications: Novel strategies for the glycosylation of purine bases and modification of the deoxyribose moiety are needed. acs.orgopenaccesspub.org The synthesis of analogs with altered sugar puckers or with substitutions on the sugar ring could significantly impact their incorporation into DNA and their interaction with enzymes. For example, the introduction of fluorine at the 2'-position is known to increase the stability of the N-glycosidic bond. mdpi.com

Combinatorial Chemistry and High-Throughput Screening: The application of combinatorial chemistry approaches could accelerate the discovery of new derivatives with enhanced biological activity. nih.gov By generating large libraries of this compound analogs and employing high-throughput screening methods, it would be possible to rapidly identify compounds with desired characteristics, such as increased selectivity for specific enzymes or cell types.

Table 2: Synthetic Methodologies for Modified Nucleosides

| Reaction Type | Precursor Example | Product Type | Significance | Citation |

| Palladium-catalyzed cross-coupling | 2-bromo-O6-benzyl-3',5'-bis-O-(tert-butyldimethylsilyl)-2'-deoxyinosine | C-2 aryl 2'-deoxyinosine (B131508) analogues | Allows for the introduction of aryl groups at the C-2 position. | acs.org |

| Anion glycosylation | Potassium salt of 2,6-dichloropurine | 2-chloro-2'-deoxyadenosine (Cladribine) | An efficient two-step synthesis of cladribine. | openaccesspub.org |

| Post-synthetic substitution | Oligonucleotides with 2-fluoro-2'-deoxyinosine | Oligonucleotides with 2-azido-2'-deoxyinosine | Enables the introduction of photoreactive groups after oligonucleotide synthesis. | researchgate.net |

| Mitsunobu reaction | 6-chloro-2'-deoxyguanosine | Propargylated purine deoxynucleosides | Used for creating nucleoside analogues for click chemistry applications. | nih.gov |

Development of Improved Research Probes based on this compound Chemistry

This compound serves as a valuable scaffold for the development of research probes to investigate complex biological processes. Future advancements in this area should focus on:

Photoreactive Cross-linking Probes: this compound is a precursor for the synthesis of photoreactive nucleosides like 8-azido-2'-deoxyadenosine (B140859). researchgate.netucl.ac.uk Future research should aim to develop a new generation of photo-cross-linking probes with improved efficiency and specificity. This includes designing probes that can be activated by longer wavelengths of light to minimize cellular damage and developing probes with different reactive groups to trap a wider range of interacting proteins.

Fluorescent and Bioconjugatable Analogs: There is a need for the development of novel fluorescent derivatives of this compound for real-time imaging of DNA synthesis and repair in living cells. nih.gov This can be achieved by attaching environmentally sensitive fluorophores or by creating analogs that can be readily conjugated to quantum dots or other imaging agents via click chemistry. nih.gov

Probes for Studying DNA Damage and Repair: Derivatives of this compound can be used to create specific types of DNA lesions, allowing for detailed studies of DNA repair pathways. acs.orgbiosynth.com For example, the reaction of 8-bromo-2'-deoxyadenosine (B120125) can lead to the formation of 5',8-cyclopurine lesions. acs.org The synthesis of oligonucleotides containing these and other specific lesions at defined positions will be crucial for dissecting the mechanisms of various DNA repair enzymes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for introducing bromine at the 2'-position of deoxyadenosine?

- Methodological Answer : The bromination of deoxyadenosine typically involves halogenation under controlled conditions. For example, ammonia-saturated alcohol solutions can facilitate nucleophilic substitution reactions, as demonstrated in the synthesis of 2-amino-2’,6’-propionoxylidide from a brominated precursor . Reaction times exceeding 100 hours under mechanical stirring and ammonia saturation may be required to achieve >95% conversion . Alternative approaches, such as using transition-metal catalysts (e.g., Pd or Cu), could improve efficiency but require optimization to avoid side reactions.

Q. Which analytical techniques are most reliable for characterizing 2-bromo-2'-deoxyadenosine purity and structure?

- Methodological Answer : High-performance liquid chromatography (HPLC) is preferred for purity analysis due to its sensitivity to nucleoside derivatives. Gas chromatography (GC) may also be used but is less common for polar compounds. Structural confirmation relies on nuclear magnetic resonance (NMR), particularly H and C NMR, to resolve bromine-induced deshielding effects. Mass spectrometry (MS) and UV spectroscopy provide complementary data on molecular weight and electronic transitions. Cross-referencing with NIST Chemistry WebBook standards ensures accuracy .

Q. How does the bromine substituent influence the stability of 2'-deoxyadenosine under physiological conditions?

- Methodological Answer : Bromine’s electronegativity increases susceptibility to hydrolysis, particularly in acidic or alkaline environments. Stability studies should include accelerated degradation tests (e.g., pH 1–13 buffers at 37°C) monitored via HPLC. Comparative data with non-halogenated analogs (e.g., 2-chloro-2’-deoxyadenosine ) can isolate bromine-specific effects. Lyophilization and storage at -20°C in anhydrous solvents are recommended to mitigate decomposition.

Advanced Research Questions

Q. What mechanistic insights explain contradictory reactivity trends in this compound during cross-coupling reactions?

- Methodological Answer : Discrepancies in Suzuki or Stille coupling yields may arise from steric hindrance at the 2'-position or competing side reactions (e.g., dehalogenation). Density functional theory (DFT) simulations can model transition states to identify steric/electronic barriers. Experimental validation via kinetic studies under varying catalyst systems (e.g., Pd(PPh) vs. PdCl) is critical . Contradictory data should be reconciled by controlling moisture levels and ligand ratios.

Q. How can this compound serve as a photo-crosslinking probe in oligonucleotide-protein interaction studies?

- Methodological Answer : The bromine atom enables UV-induced crosslinking (300–350 nm) to proximal biomolecules, analogous to 5-bromo-2’-deoxyuridine (5-BrdU) applications . Researchers should incorporate the nucleoside into oligonucleotides via solid-phase synthesis, followed by irradiation in the presence of target proteins. Post-crosslinking analysis via SDS-PAGE and MS/MS sequencing identifies binding partners. Optimization of UV exposure time is necessary to balance crosslinking efficiency with DNA damage.

Q. What strategies improve the in vivo bioavailability of this compound-derived therapeutics?

- Methodological Answer : Bioavailability challenges stem from rapid renal clearance and enzymatic degradation. Prodrug approaches, such as phosphoramidate or lipophilic ester modifications (e.g., ethyl 2-bromo-2,2-difluoroacetate derivatives ), enhance membrane permeability. Pharmacokinetic studies in rodent models should compare intravenous vs. oral administration, with LC-MS quantification of plasma concentrations. Co-administration with metabolic inhibitors (e.g., probenecid) may prolong half-life.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。